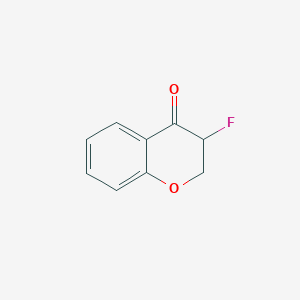

3-フルオロクロマン-4-オン

説明

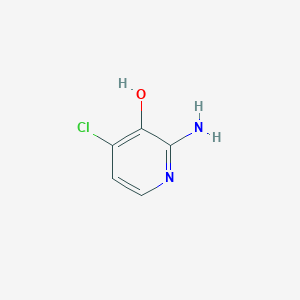

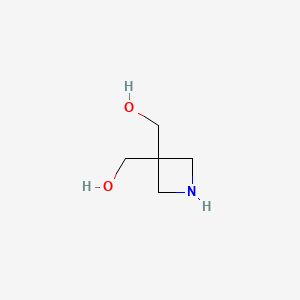

3-Fluorochroman-4-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Fluorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

3-フルオロクロマン-4-オン: 誘導体は、その潜在的な抗がん特性について研究されています。この化合物は、癌細胞の増殖を阻害する能力を持つため、新しい化学療法薬の開発候補となっています。 研究によると、特定のクロマノン誘導体は、腫瘍壊死因子-α(TNF-α)の阻害剤として作用することが示されており、これは癌の進行に関与しています .

抗糖尿病効果

3-フルオロクロマン-4-オンが属するクロマノン骨格は、抗糖尿病活性と関連付けられています。 これは、インスリンの分泌を調節したり、インスリンのグルコース取り込みに対する効果を模倣したりできる薬物の設計において特に重要です .

抗酸化特性

クロマノンは、抗酸化特性を示すことが知られており、これは細胞を酸化ストレスから保護するために不可欠です3-フルオロクロマン-4-オンは、酸化ストレス関連疾患の理解と治療法の開発を目的とした科学的研究で利用できます .

抗菌および抗真菌用途

研究によると、クロマノン化合物は、抗菌および抗真菌活性を有しています。 これは、3-フルオロクロマン-4-オンを、薬剤耐性病原体の増加という懸念に対処する新しい抗生物質や抗真菌薬の開発のための貴重な化合物にします .

抗寄生虫活性

3-フルオロクロマン-4-オン: 誘導体は、トリパノソーマ・ブルセイやリーシュマニア・インファンタムなどの寄生虫酵素や寄生虫に対して評価されています。 これらの研究は、世界中の多くの地域で深刻な健康上の問題となっている寄生虫病の新しい治療法を発見するために不可欠です .

神経保護の可能性

クロマノン誘導体の神経保護の可能性は、もう一つの興味深い分野です3-フルオロクロマン-4-オンは、神経変性疾患に焦点を当てた研究で使用でき、神経細胞の損傷や死から保護する能力を探求できます .

抗炎症および鎮痛用途

その構造的特性により、3-フルオロクロマン-4-オンは、抗炎症および鎮痛薬の開発におけるリード化合物として役立つ可能性があります。 様々な薬理学的試験を通じて、炎症と痛みを軽減する有効性を探索することができます .

心臓血管研究

クロマノン誘導体は、特に抗凝固薬の開発において、心臓血管研究において有望であることが示されています3-フルオロクロマン-4-オンは、血液凝固過程の研究と血栓症の治療法の開発に役立ちます .

作用機序

Target of Action

3-Fluorochroman-4-one is a derivative of chroman-4-one, a significant structural entity in heterocyclic chemistry and drug discovery These compounds have been associated with a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Chroman-4-one derivatives are known to exhibit significant variations in biological activities . These compounds likely interact with their targets, leading to changes at the molecular and cellular levels that result in their observed biological effects.

Biochemical Pathways

Chroman-4-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways . For instance, one study mentioned the asymmetric hydrogenation of 3-fluorinated chromones as an efficient pathway towards the synthesis of chiral fluorine-containing compounds .

Result of Action

Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects, among others . These effects suggest that 3-Fluorochroman-4-one could have similar impacts at the molecular and cellular levels.

生化学分析

Biochemical Properties

3-Fluorochroman-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities It interacts with several enzymes, including acetylcholinesterase and tyrosinase, exhibiting inhibitory effectsAdditionally, 3-Fluorochroman-4-one has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .

Cellular Effects

3-Fluorochroman-4-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, 3-Fluorochroman-4-one can reduce the expression of pro-inflammatory cytokines. Furthermore, this compound affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, 3-Fluorochroman-4-one exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 3-Fluorochroman-4-one can modulate gene expression by interacting with transcription factors involved in oxidative stress responses. This interaction results in the upregulation of antioxidant genes, providing a protective effect against cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluorochroman-4-one have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3-Fluorochroman-4-one maintains its inhibitory effects on target enzymes and continues to provide antioxidant protection to cells. Prolonged exposure to high concentrations may lead to cellular toxicity, highlighting the importance of dosage control in experimental settings .

Dosage Effects in Animal Models

The effects of 3-Fluorochroman-4-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant protection. At high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, careful consideration of dosage is essential when using 3-Fluorochroman-4-one in animal studies .

Metabolic Pathways

3-Fluorochroman-4-one is involved in several metabolic pathways, primarily those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, 3-Fluorochroman-4-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 3-Fluorochroman-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the mitochondria and the endoplasmic reticulum. The distribution of 3-Fluorochroman-4-one within cells is crucial for its biological activity, as it ensures that the compound reaches its target enzymes and exerts its effects effectively .

Subcellular Localization

The subcellular localization of 3-Fluorochroman-4-one is influenced by targeting signals and post-translational modifications. The compound is primarily localized to the mitochondria and the endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses. This localization is essential for its antioxidant activity, as it allows 3-Fluorochroman-4-one to directly modulate the activity of mitochondrial and endoplasmic reticulum-associated enzymes .

特性

IUPAC Name |

3-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCAFGYMGLQOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research?

A: The research highlights a novel method for synthesizing optically active 3-fluorochroman-4-one using a metal-free asymmetric hydrogenation process []. This is significant because traditional methods for synthesizing chiral fluorinated compounds often rely on expensive and potentially toxic transition metal catalysts. This new approach utilizes a readily available achiral borane and a chiral oxazoline as an FLP catalyst, offering a potentially more sustainable and environmentally friendly alternative [].

Q2: What are the potential applications of this research in the broader field of chiral compound synthesis?

A: This research contributes significantly to the field of chiral fluorine chemistry by providing a new route for synthesizing optically active 3-fluorochroman-4-ones []. These compounds are important building blocks for various biologically active molecules, including pharmaceuticals and agrochemicals. The development of efficient and environmentally friendly methods for synthesizing chiral fluorinated compounds is crucial for advancing these fields. This metal-free approach using FLP catalysis opens new possibilities for developing other valuable chiral fluorine-containing molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)